molecular formula C11H16ClN5O B7856878 C11H16ClN5O

C11H16ClN5O

Cat. No. B7856878
M. Wt: 269.73 g/mol
InChI Key: ZDBHIPUGWPRDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C11H16ClN5O is a useful research compound. Its molecular formula is C11H16ClN5O and its molecular weight is 269.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality C11H16ClN5O suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C11H16ClN5O including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multichannel Nuclear Reactions in Astrophysics

Research by Dufour & Descouvemont (2005) investigates the C13(α,n)O16 reaction in a microscopic two-cluster model. This study is significant in astrophysics, particularly concerning stellar nucleosynthesis and the creation of carbon and oxygen in the universe. The focus on nuclear reactions involving carbon and oxygen isotopes highlights the importance of understanding these processes for astrophysical models.

Catalysis and Polymerization

A study by Zhang et al. (2016) on sodium 2-arylimino-8-quinolates shows their application in catalysis, specifically in the ring-opening polymerization (ROP) of rac-lactide. This research contributes to the development of new materials and has implications for the synthesis of polymers and plastics.

Carbon Chain Molecules in Astronomy

The detection of C5 molecules in the circumstellar shell of IRC+10216, as reported by Bernath, Hinkle, & Keady (1988), indicates the relevance of pure carbon chain molecules in astronomical contexts. This discovery aids in understanding the chemistry of stars and the interstellar medium.

Hydrogen Storage

Research by Türker (2003) explores the hydrogen storage capabilities of the C116 system. The study of this molecule's interaction with hydrogen has implications for energy storage and environmental technology.

Zeolite-Based Catalysis in C1 Chemistry

The application of zeolites in C1 chemistry, as described by Zhang, Yu, & Corma (2020), highlights the role of these catalysts in converting simple carbon-containing compounds into chemicals and fuels. This research is pivotal in addressing energy sustainability and environmental challenges.

properties

IUPAC Name

2-methoxy-5-(2-propan-2-yltetrazol-5-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O.ClH/c1-7(2)16-14-11(13-15-16)8-4-5-10(17-3)9(12)6-8;/h4-7H,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBHIPUGWPRDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC(=C(C=C2)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-isopropyl-2H-tetrazol-5-yl)-2-methoxyaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.